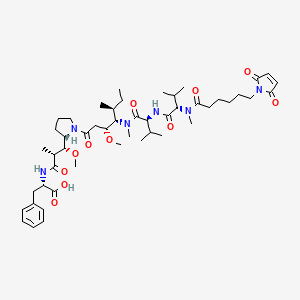

MC-MMAF

Overview

Description

Maleimidocaproyl monomethylauristatin F (McMMAF) is a synthetic compound used primarily as a drug-linker in antibody-drug conjugates (ADCs). It is a potent tubulin polymerization inhibitor, which means it can disrupt the formation of microtubules, essential components of the cell’s cytoskeleton. This disruption leads to cell cycle arrest and apoptosis, making McMMAF a valuable tool in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

McMMAF is synthesized by conjugating monomethylauristatin F (MMAF) with a maleimidocaproyl (mc) linker. The synthesis involves several steps:

Activation of MMAF: MMAF is first activated by reacting with a suitable activating agent.

Conjugation with mc Linker: The activated MMAF is then conjugated with the mc linker under controlled conditions to form McMMAF.

Industrial Production Methods

In industrial settings, the production of McMMAF involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous monitoring and adjustments to reaction conditions .

Chemical Reactions Analysis

Racemization Control and Purification

Traditional MMAF synthesis faced challenges with racemization (30–50% isomerization) due to unprotected carboxyl groups . The updated method:

-

Avoids reverse-phase chromatography : Uses medium-pressure chromatography for purification, reducing costs .

-

Minimizes steric hindrance : Strategic use of L-phenylalanine derivatives improves reaction efficiency.

Structural Dynamics and Isomerism

MMAF, the payload in this compound, exhibits cis/trans isomerism, impacting its biological activity. Key findings include:

-

Cis-conformer : Forms a compact structure incompatible with tubulin binding .

-

Trans-conformer : Adopts an extended conformation critical for cytotoxicity .

Table 2: Cis/Trans Isomer Ratios in MMAF Derivatives

| Derivative | Cis:Trans Ratio (Calculated) | Cis:Trans Ratio (Experimental) |

|---|---|---|

| MMAF | 20:80 | 30:70 |

| Para-chlorinated MMAF | 6:94 | 15:85 |

Halogenation at the phenylalanine residue (e.g., para-chlorination) shifts equilibrium toward the active trans-isomer by destabilizing cis-conformer intramolecular interactions .

Stability and Metabolic Considerations

-

In vitro stability : this compound’s maleimide linker reacts selectively with cysteine residues in antibodies via Michael addition, ensuring stable conjugation .

-

Metabolic susceptibility : The ester bond in MMAF is prone to hydrolysis in plasma, a feature mitigated by structural modifications (e.g., halogenation) .

Scientific Research Applications

McMMAF has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

McMMAF exerts its effects by inhibiting tubulin polymerization, which is crucial for microtubule formation. The mc linker ensures that McMMAF remains stable in the bloodstream until it is internalized by target cells. Once inside the cell, the linker is degraded, releasing MMAF. MMAF then binds to tubulin, preventing its polymerization and leading to cell cycle arrest at the G2/M phase. This ultimately induces apoptosis in the target cells .

Comparison with Similar Compounds

Similar Compounds

Monomethylauristatin E (MMAE): Another auristatin derivative used in ADCs. Unlike McMMAF, MMAE is linked via a cleavable linker, allowing for rapid release inside the target cell.

Maytansinoids: A class of microtubule inhibitors similar to auristatins, used in ADCs for cancer therapy.

Calicheamicins: Potent DNA-damaging agents used in ADCs, differing in their mechanism of action compared to auristatins.

Uniqueness of McMMAF

McMMAF is unique due to its non-cleavable mc linker, which provides stability in the bloodstream and ensures that the active drug is only released inside the target cell. This reduces off-target effects and enhances the therapeutic index of ADCs containing McMMAF .

Biological Activity

MC-MMAF (monomethyl auristatin F) is a potent cytotoxic agent used in antibody-drug conjugates (ADCs) for targeted cancer therapy. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is derived from auristatin, a class of microtubule-disrupting agents. It is particularly noted for its ability to induce apoptosis in cancer cells by interfering with the mitotic spindle formation during cell division. The compound is often linked to antibodies targeting specific tumor antigens, enhancing the selectivity and efficacy of cancer treatments.

The primary mechanism by which this compound exerts its cytotoxic effects involves the following processes:

- Microtubule Disruption : this compound binds to tubulin, preventing polymerization and leading to cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : The disruption of microtubules triggers apoptotic pathways, including activation of caspases.

- Targeted Delivery : When conjugated to antibodies, this compound selectively targets cancer cells expressing specific antigens, minimizing damage to healthy tissues.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the viability of various cancer cell lines. For instance:

- Multiple Myeloma (MM) : J6M0-mcMMAF exhibited potent cytotoxicity against MM cells, inducing G2/M arrest and subsequent apoptosis in a dose-dependent manner . The IC50 values ranged from 6-70 ng/mL in colony formation assays, indicating a significant reduction in cell growth compared to traditional viability assays.

- Solid Tumors : ADCs utilizing this compound showed robust cytotoxic effects against tumor cells expressing tissue factor and other relevant antigens. For example, TF-011-MMAE demonstrated complete tumor regression in patient-derived xenograft models, showcasing the efficacy of this compound in targeting heterogeneous tumors .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

- Islet Allograft Survival : M290-MC-MMAF treatment significantly prolonged the survival of pancreatic islet allografts in diabetic mice by reducing CD8+ T-cell populations and promoting an immunosuppressive environment . Histological analysis revealed increased insulin-positive mass and reduced leukocyte infiltration in treated groups.

- Toxicity Assessment : Evaluations indicated that this compound did not cause significant toxicity in healthy mice following multiple doses, as evidenced by normal histological findings across various organs .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- A1mcMMAF in Cancer Therapy : A clinical trial involving A1mcMMAF (an ADC targeting 5T4) determined a maximum tolerated dose of 4.34 mg/kg. Although ocular toxicity was noted as a dose-limiting factor, no objective responses were observed due to unselected patient populations for 5T4 expression .

- J6M0-mcMMAF Efficacy : In patients with multiple myeloma, J6M0-mcMMAF demonstrated enhanced antibody-dependent cellular cytotoxicity (ADCC), significantly improving lysis rates against resistant MM cell lines .

Comparative Data Table

| Study Focus | Compound | Mechanism of Action | Key Findings |

|---|---|---|---|

| Multiple Myeloma | J6M0-mcMMAF | Microtubule disruption | Induced G2/M arrest; potent cytotoxicity |

| Solid Tumors | TF-011-MMAE | Targeted delivery | Complete tumor regression in xenograft models |

| Islet Allograft Survival | M290-MC-MMAF | Immunosuppression | Prolonged allograft survival; reduced T-cell activity |

| 5T4 Targeting | A1mcMMAF | ADC targeting | Maximum tolerated dose established; ocular toxicity noted |

Q & A

Basic Research Questions

Q. What are the structural and functional components of MC-MMAF, and how do they contribute to its role in antibody-drug conjugates (ADCs)?

this compound comprises two key components: a maleimidocaproyl (MC) linker and monomethyl auristatin F (MMAF), a cytotoxic auristatin derivative. The MC linker facilitates covalent attachment to cysteine residues on monoclonal antibodies via maleimide-thiol chemistry, enabling targeted delivery. MMAF disrupts microtubule polymerization in cancer cells, inducing apoptosis. Structural optimization of the MC linker ensures stability during circulation while allowing efficient payload release in target cells .

Q. What standardized methodologies are used to conjugate this compound to monoclonal antibodies?

Conjugation typically involves partial reduction of antibody interchain disulfide bonds to generate free thiol groups, followed by reaction with the maleimide group on the MC linker. The drug-to-antibody ratio (DAR) is controlled by adjusting reaction stoichiometry and validated using hydrophobic interaction chromatography (HIC) or LC-MS. Quality checks include assessing aggregation via size-exclusion chromatography (SEC) .

Q. Which bioanalytical assays are recommended for quantifying this compound-conjugated ADCs in preclinical studies?

- ELISA : Recombinant antigen (e.g., CD22 extracellular domain) captures the antibody, while anti-MMAF biotinylated antibodies detect conjugated payloads .

- LC-MS/MS : Quantifies free MMAF in plasma to assess linker stability and payload release kinetics .

- Flow cytometry : Validates target-specific binding and internalization efficiency .

Advanced Research Questions

Q. How can researchers optimize this compound linker stability to balance systemic circulation efficiency and intracellular payload release?

- pH-sensitive linkers : Test alternatives to maleimide (e.g., sulfonyl acrylate) for improved stability in plasma (pH 7.4) and rapid cleavage in lysosomal compartments (pH 4.5) .

- In vitro assays : Incubate ADCs in buffer systems simulating physiological and lysosomal pH, followed by LC-MS quantification of released MMAF .

- In vivo pharmacokinetics : Compare plasma half-life and tumor MMAF accumulation in xenograft models using radiolabeled ADCs .

Q. What experimental strategies address variability in payload release efficiency across this compound-based ADCs?

- Controlled lysosomal trafficking : Co-administer lysosomotropic agents (e.g., chloroquine) to enhance ADC internalization and payload release .

- DAR optimization : Evaluate cytotoxicity and tolerability in vitro (e.g., IC50 assays) across DARs (2–4) to identify the optimal balance between efficacy and toxicity .

Q. How should researchers interpret contradictory data on this compound efficacy in different cancer models?

- Tumor microenvironment (TME) analysis : Profile antigen density, lysosomal protease activity (e.g., cathepsin B), and efflux pumps (e.g., P-gp) in resistant models .

- Comparative studies : Benchmark this compound against other payloads (e.g., MMAE, DM1) using isogenic cell lines with defined antigen expression levels .

Q. What methodologies validate the specificity of this compound-conjugated ADCs to minimize off-target toxicity?

- Competitive binding assays : Use excess soluble antigen to confirm target-dependent cellular uptake .

- Tissue cross-reactivity studies : Screen ADCs against human tissue microarrays to identify off-target binding .

Q. Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound ADC synthesis and characterization?

- Protocol standardization : Document molar ratios, reaction times, and purification steps (e.g., tangential flow filtration) .

- Open data practices : Share raw chromatograms, mass spectra, and cytotoxicity datasets in public repositories (e.g., Zenodo) with DOI links .

Q. What ethical and data management considerations apply to this compound research?

- Ethical compliance : Declare conflicts of interest and adhere to institutional guidelines for animal studies (e.g., IACUC protocols) .

- Data retention : Archive synthesis protocols, analytical validation reports, and preclinical results for 10+ years to support regulatory submissions .

Q. Recent Advances and Comparative Studies

Q. How does this compound compare to newer linker-payload systems (e.g., MC-VCPAB-MMAE) in terms of therapeutic index?

- Efficacy : Compare tumor growth inhibition in PDX models using equitoxic doses.

- Toxicity : Monitor weight loss, hematological parameters, and liver enzymes in preclinical toxicity studies .

Q. What computational tools aid in predicting this compound ADC behavior during drug development?

Properties

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFNVPGICPYLJV-YTVPMEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863971-19-1 | |

| Record name | Mafodotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 863971-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFODOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.